molecular formula C14H13N3O4 B2398586 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2248396-67-8

1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No. B2398586
CAS RN: 2248396-67-8
M. Wt: 287.275
InChI Key: GUOQZCHNWWXKFI-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyrazole is a type of N-heterocyclic compound that has attracted much attention due to its diverse and very useful bioactivities, such as antimicrobial, anticancer, and anti-inflammatory properties . It is considered a potential non-classical isostere of indole .


Synthesis Analysis

The selective functionalization of the imidazo[1,2-b]pyrazole scaffold can be achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyrazole compounds is complex and can be selectively functionalized for various applications .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-b]pyrazole compounds are diverse. For instance, a Br/Mg-exchange can be used for the selective functionalization of the imidazo[1,2-b]pyrazole scaffold .


Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyrazole compounds are generally soluble in water and other polar solvents . They can display two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Future Directions

The future directions for research on imidazo[1,2-b]pyrazole compounds are promising. These compounds have shown diverse and very useful bioactivities, and there is potential for further functionalization and development of these compounds for various applications .

properties

IUPAC Name

1-phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-13(19)11-8-15-17-7-6-16(12(11)17)14(20)21-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOQZCHNWWXKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)N1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid

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